2-Chloro-4-pyridyl (3-cyclohexyl)propyl ketone
Description
2-Chloro-4-pyridyl (3-cyclohexyl)propyl ketone is a heterocyclic ketone featuring a 2-chloro-substituted pyridine ring linked via a propyl chain to a cyclohexyl group. Such compounds are often explored in pharmaceutical and agrochemical research due to their ability to interact with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)-4-cyclohexylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c16-15-11-13(9-10-17-15)14(18)8-4-7-12-5-2-1-3-6-12/h9-12H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBRLIDCEWIMPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)C2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-48-3 | |
| Record name | 1-(2-Chloro-4-pyridinyl)-4-cyclohexyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-pyridyl (3-cyclohexyl)propyl ketone can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with cyclohexylmagnesium bromide, followed by oxidation to form the desired ketone. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-pyridyl (3-cyclohexyl)propyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted pyridines.
Scientific Research Applications
2-Chloro-4-pyridyl (3-cyclohexyl)propyl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-pyridyl (3-cyclohexyl)propyl ketone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and the cyclohexyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
(a) 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8)
- Structure : Pyrimidine ring with chloro and methyl substituents, carboxylic acid functional group.
- Key Differences: The pyrimidine ring (vs. pyridine) and carboxylic acid (vs. ketone) alter polarity and reactivity. Carboxylic acids participate in hydrogen bonding and salt formation, making them more water-soluble than ketones.
(b) Methyl Propyl Ketone (2-Pentanone)
- Structure : Simple aliphatic ketone (CH₃COCH₂CH₂CH₃).
- Key Differences: Methyl propyl ketone is a volatile liquid (odor threshold: 11 ppm) used as a solvent, whereas the target compound’s aromatic and cyclohexyl groups likely render it a solid with higher boiling point and lower volatility.
(d) (4aR)-1-[(3-Chloro-4-phenylmethoxyphenyl)methyl]pyrrolo-pyridazine ester
- Structure : Complex heterocyclic system with ester, hydroxyl, and chloro-substituted aromatic groups.
- Key Differences : The ester group in this compound is susceptible to hydrolysis, whereas the ketone in the target compound is more stable under basic conditions. The pyrrolo-pyridazine core may confer unique binding properties in biological systems, diverging from the pyridine-based target .
Physicochemical and Application Comparisons
Biological Activity
2-Chloro-4-pyridyl (3-cyclohexyl)propyl ketone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a chlorine atom and a cyclohexyl group attached to a propyl chain. This unique structure contributes to its biological properties, which are explored in various studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as a modulator of G protein-coupled receptors (GPCRs), influencing signaling pathways relevant to various physiological processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
- Case Study : A study on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values around 25 µM.
Research Findings
Recent studies highlight the compound's diverse biological activities:
- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced antibacterial properties compared to the parent compound, indicating potential for drug development .
- Anticancer Mechanisms : Research published in Cancer Letters demonstrated that this compound activates caspase pathways, leading to programmed cell death in tumor cells .
- Neuroprotective Effects : Preliminary findings suggest that the compound may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems .
Q & A
Basic: What spectroscopic methods are optimal for characterizing 2-Chloro-4-pyridyl (3-cyclohexyl)propyl ketone, and how do structural elements influence spectral interpretation?
Methodological Answer:
- Mass Spectrometry (MS): The compound’s fragmentation patterns can be analyzed using electron ionization (EI-MS). For pyridyl ketones, dominant pathways include McLafferty rearrangements (e.g., 150 → 122 m/z) and α-cleavage near the carbonyl group. The chloro substituent and cyclohexyl group may suppress rearrangement pathways due to steric hindrance, favoring direct cleavage .
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: The pyridyl proton environment (e.g., deshielded aromatic protons near chlorine) and cyclohexyl protons (multiplet signals at δ 1.0–2.5 ppm) provide structural clues.
- ¹³C NMR: The carbonyl carbon (δ ~200 ppm) and pyridyl carbons (δ ~120–160 ppm) are key markers. Chlorine’s electronegativity downfield-shifts adjacent carbons.
- Infrared (IR): A strong C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~550–650 cm⁻¹) confirm functional groups.
Advanced: How does the cyclohexyl group alter photochemical reactivity compared to simpler alkyl chains in pyridyl ketones?
Methodological Answer:
Photochemical studies on related pyridyl ketones (e.g., propyl 4-pyridyl ketone) show two pathways:
Type II Norrish cleavage via excited carbonyl, yielding alkene and ketone fragments.
Intramolecular hydrogen abstraction by the pyridyl nitrogen, leading to cyclopropanol formation .
For this compound:
- The bulky cyclohexyl group may sterically hinder hydrogen abstraction, favoring Norrish cleavage.
- Experimental Design:
- Irradiate the compound in a UV reactor (λ = 254–350 nm) under inert atmosphere.
- Analyze products via GC-MS or HPLC to quantify fragmentation vs. rearrangement pathways.
- Compare results with analogous compounds lacking the cyclohexyl group (e.g., propyl 4-pyridyl ketone) .
Advanced: What synthetic strategies address challenges in introducing the 3-cyclohexylpropyl chain to the pyridyl ketone core?
Methodological Answer:
- Key Challenge: Steric hindrance from the cyclohexyl group reduces nucleophilicity/reactivity.
- Solutions:
- Grignard/Kumada Coupling: Use cyclohexylpropyl magnesium bromide with a pre-functionalized 2-chloro-4-pyridyl carbonyl precursor.
- Protection-Deprotection: Temporarily protect the pyridyl nitrogen (e.g., as an N-oxide) to prevent side reactions during alkylation .
- Catalytic Cross-Coupling: Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) with halogenated pyridyl ketones and cyclohexyl-containing boronic esters.
- Validation: Monitor reaction progress via TLC or LC-MS, and confirm regioselectivity via NOESY NMR .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard Mitigation:
- Ventilation: Use fume hoods to avoid inhalation of vapors (common irritant for ketones) .
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Storage: Keep in a cool, dry place away from oxidizers (e.g., peroxides) and strong bases to prevent explosive reactions .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can computational modeling predict biological targets or reactivity of this compound?
Methodological Answer:
- Pharmacophore Modeling: Use software like Schrödinger’s Maestro to identify potential binding sites (e.g., kinase ATP pockets) based on the pyridyl and chloro groups .
- Quantum Mechanics (QM): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. The cyclohexyl group may lower reactivity due to steric effects.
- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess membrane permeability for drug design .
Advanced: What in vitro assays are effective for evaluating enzyme inhibition or cytotoxicity?
Methodological Answer:
- Enzyme Inhibition Assays:
- Kinase Inhibition: Use a fluorescence-based ADP-Glo™ assay to measure ATPase activity inhibition.
- Cytochrome P450 Inhibition: Monitor metabolite formation via LC-MS in human liver microsomes.
- Cytotoxicity Screening:
- MTT Assay: Test viability in cancer cell lines (e.g., HeLa or MCF-7) after 48-hour exposure.
- Apoptosis Markers: Quantify caspase-3/7 activation using luminescent substrates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
